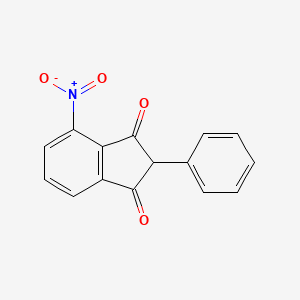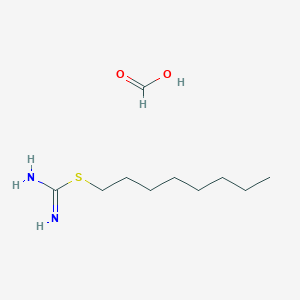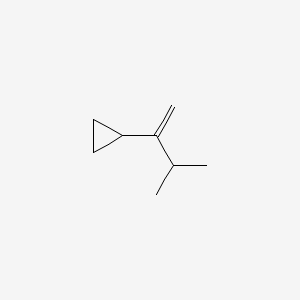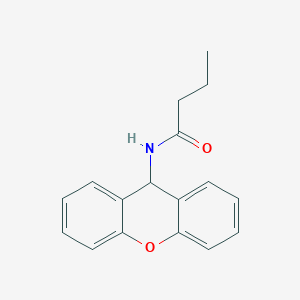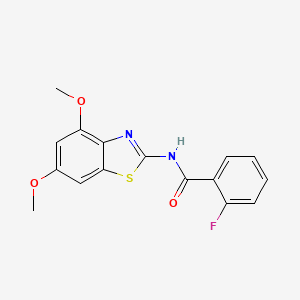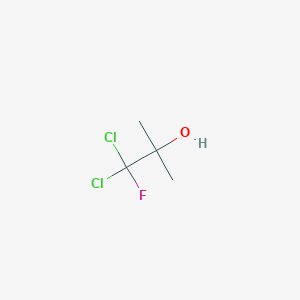
1,1-Dichloro-1-fluoro-2-methylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-1-fluoro-2-methylpropan-2-ol is an organic compound with the molecular formula C₄H₇Cl₂FO It is a halogenated alcohol, characterized by the presence of chlorine and fluorine atoms attached to a carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dichloro-1-fluoro-2-methylpropan-2-ol can be synthesized through several methods. One common route involves the reaction of trichlorofluoromethane with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds under controlled temperature and pressure conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through distillation or other separation techniques to achieve the required purity levels .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dichloro-1-fluoro-2-methylpropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Major Products Formed
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alkenes.
Aplicaciones Científicas De Investigación
1,1-Dichloro-1-fluoro-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1-dichloro-1-fluoro-2-methylpropan-2-ol involves its interaction with molecular targets through its halogen and hydroxyl groups. These interactions can lead to the formation of covalent bonds or hydrogen bonds with target molecules, affecting their structure and function. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Dichloro-1-fluoroethane
- 1,1,1-Trifluoro-2-methylpropan-2-ol
- 1,1-Dichloro-2-fluoroethane
Uniqueness
1,1-Dichloro-1-fluoro-2-methylpropan-2-ol is unique due to the presence of both chlorine and fluorine atoms in its structure, which imparts distinct chemical reactivity and physical properties. This makes it a valuable compound for specific applications where such properties are desired .
Propiedades
Número CAS |
421-71-6 |
|---|---|
Fórmula molecular |
C4H7Cl2FO |
Peso molecular |
161.00 g/mol |
Nombre IUPAC |
1,1-dichloro-1-fluoro-2-methylpropan-2-ol |
InChI |
InChI=1S/C4H7Cl2FO/c1-3(2,8)4(5,6)7/h8H,1-2H3 |
Clave InChI |
BKZKUHZMXSWSGP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(F)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



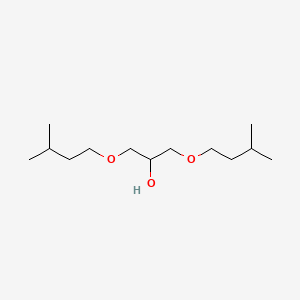
![N-[[3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-4-nitro-benzamide](/img/structure/B14743761.png)

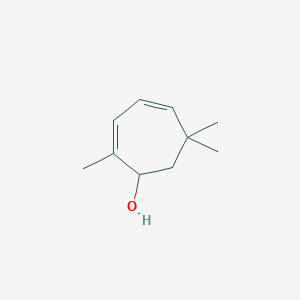
![[1-(Dibutylamino)-1-oxopropan-2-yl] acetate](/img/structure/B14743777.png)
![1H-Pyrrolo[1,2-a]imidazole](/img/structure/B14743785.png)
